Gilteritinib (formerly ASP2215) is a small molecule classified as a tyrosine kinase inhibitor (TKI). [] It is primarily known for its potent and selective inhibitory activity against FMS-like tyrosine kinase 3 (FLT3) and AXL. [] In scientific research, Gilteritinib serves as a valuable tool for investigating the role of FLT3 and AXL in various cellular processes, particularly in the context of AML. It allows researchers to manipulate the activity of these kinases and study the downstream consequences on cell proliferation, differentiation, and survival.
Gilteritinib exerts its effects by selectively inhibiting the activity of FLT3 and AXL. [, ] These kinases are crucial for various cellular processes, including cell proliferation, survival, and differentiation. In the context of AML, FLT3 mutations, particularly FLT3-ITD, lead to constitutive activation of the receptor, driving uncontrolled cell proliferation. Gilteritinib effectively blocks this aberrant signaling by binding to the active site of FLT3, thereby inhibiting downstream signaling pathways like MAPK, PI3K/AKT, and JAK/STAT. [, , ] The inhibition of AXL, which can activate PI3K/AKT through its downstream targets, further contributes to the anti-leukemic effect of Gilteritinib. []
Investigating FLT3-driven AML pathogenesis: Gilteritinib is used to study the role of aberrant FLT3 signaling in AML development and progression. [, ] By inhibiting FLT3, researchers can assess its downstream effects on cell proliferation, differentiation, and survival, providing insights into the disease's pathogenesis.
Developing novel therapeutic strategies: Gilteritinib serves as a foundation for developing novel combination therapies for AML. [, , , , , ] It has been combined with other agents, such as chemotherapy, venetoclax (BCL-2 inhibitor), and other TKIs, to enhance its efficacy and overcome resistance mechanisms.
Understanding resistance mechanisms: Gilteritinib is also employed to elucidate the mechanisms underlying resistance to FLT3 inhibitors. [, , , ] Studies have identified mutations in RAS pathway genes (e.g., NRAS, KRAS, PTPN11) and gatekeeper mutations in FLT3 (e.g., F691L) as common resistance mechanisms. This knowledge guides the development of strategies to circumvent resistance and improve treatment durability.
Exploring the role of the tumor microenvironment: Research utilizing Gilteritinib has highlighted the influence of the bone marrow microenvironment on drug resistance. [, , ] Cytokines and growth factors secreted by stromal cells can protect AML blasts from the cytotoxic effects of Gilteritinib, contributing to treatment failure. Understanding this interplay between the BME and AML cells is crucial for developing strategies that effectively target residual disease.
Expanding therapeutic applications: The broad range of activity of Gilteritinib against several tyrosine kinases, including ALK, warrants further investigation into its potential applications in other malignancies beyond AML. []
Investigating the role of the immune system: Research into the influence of the immune system on Gilteritinib's activity is crucial. [] Understanding how T cell and NK cell populations interact with AML cells in the presence of Gilteritinib could lead to the development of immunotherapeutic approaches that synergize with the drug's effects.
CAS No.: 4299-57-4
CAS No.: 3506-17-0
CAS No.:
CAS No.:
CAS No.: 343603-96-3
CAS No.: